1-(2-Morpholinoethyl)-3-phenylthiourea

Description

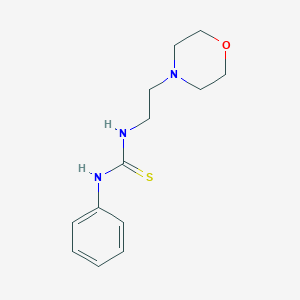

1-(2-Morpholinoethyl)-3-phenylthiourea (CAS: 57723-02-1) is a thiourea derivative characterized by a phenyl group and a morpholinoethyl substituent attached to the thiourea core. Its molecular formula is C₁₃H₁₉N₃OS (MW: 265.37 g/mol). The morpholine ring introduces a heteroatom (oxygen) and a tertiary amine, influencing solubility, hydrogen-bonding capacity, and electronic properties. This compound is structurally related to other thioureas used in coordination chemistry, catalysis, and corrosion inhibition .

Properties

IUPAC Name |

1-(2-morpholin-4-ylethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h1-5H,6-11H2,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYUELUHTXYHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973312 | |

| Record name | N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57723-02-1 | |

| Record name | Urea, 1-(2-(4-morpholino)ethyl)-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057723021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57723-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-MORPHOLINOETHYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure:

-

Reactants :

-

2-Morpholinoethylamine (1.0 equiv)

-

Phenyl isothiocyanate (1.0–1.2 equiv)

-

-

Solvent : Ethanol, toluene, or acetonitrile (0.1–0.5 M)

-

Additives : Triethylamine (1–5 mol%) to neutralize liberated H

-

Workup : Cool the mixture, filter precipitated product, and recrystallize from ethanol or ethyl acetate.

Example from Literature:

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is advantageous for large-scale production.

Procedure:

Example from Literature:

Solvent-Free Mechanochemical Approach

Eco-friendly synthesis avoids organic solvents, leveraging grinding or ball-milling for reactant activation.

Procedure:

-

Reactants : 2-Morpholinoethylamine and phenyl isothiocyanate (1:1 molar ratio).

-

Conditions : Ball-mill at 25–30 Hz for 1–2 hours.

-

Workup : Wash with hexane to remove unreacted substrates.

Example from Literature:

Comparative Analysis of Methods

| Method | Solvent | Time | Yield | Advantages |

|---|---|---|---|---|

| Classical Reflux | Ethanol/Toluene | 4–16 hours | 74–82% | Scalability, high purity |

| Microwave-Assisted | DMF/Ethanol | 15–30 minutes | 85–90% | Rapid, energy-efficient |

| Solvent-Free | None | 1–2 hours | 70–75% | Eco-friendly, minimal waste |

Spectral Characterization

-

-

δ 1.60–1.80 (m, 4H, morpholine-CH)

-

δ 2.30–2.50 (m, 4H, morpholine-NCH)

-

δ 3.40–3.60 (t, 2H, NCH)

-

δ 7.20–7.50 (m, 5H, phenyl-H)

-

δ 8.90 (s, 1H, NH).

-

-

-

3250 (N–H stretch), 1605 (C=S), 1240 (C–N).

-

Challenges and Optimizations

-

Byproduct Formation : Excess phenyl isothiocyanate may lead to bis-thiourea derivatives. Mitigated by stoichiometric control.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification. Ethanol balances yield and ease of isolation.

-

Temperature Sensitivity : Prolonged heating above 90°C degrades the product; reflux under nitrogen recommended.

Industrial Applications and Patents

Chemical Reactions Analysis

1-(2-Morpholinoethyl)-3-phenylthiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity

MPT has been investigated for its potential as a herbicide, particularly against resistant weed species such as Phalaris minor. Research indicates that MPT can be used in the synthesis of new herbicides that exhibit comparable activity to traditional herbicides like isoproturon. The lead molecule derived from MPT, ELC5, has shown promising results in laboratory-controlled assays, demonstrating significant herbicidal activity against P. minor .

Computational Design of Herbicides

In computational biology, MPT has been utilized in the design of novel herbicides. Studies have employed molecular dynamics simulations and binding free energy calculations to evaluate the compound's interaction with biological targets. These studies have revealed that MPT derivatives can achieve higher binding affinities than traditional herbicides, suggesting potential for developing more effective agrochemicals .

Medical Applications

Anticancer Properties

MPT has been studied for its anticancer properties. Preliminary research indicates that it may induce apoptosis in various cancer cell lines, including those derived from colon and prostate cancers. The compound's mechanism of action appears to involve interactions with cellular signaling pathways that regulate cell growth and survival .

Antimicrobial Activity

MPT also exhibits antimicrobial properties. It has been tested against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy suggests it could serve as a potential therapeutic agent in treating bacterial infections .

Case Studies

Herbicidal Efficacy Against Phalaris minor

A study demonstrated the efficacy of MPT-derived compounds in controlling Phalaris minor, which has developed resistance to conventional herbicides. The synthesized molecules were evaluated through whole plant assays under controlled conditions, showing comparable effectiveness to established herbicides .

Antimicrobial Activity Evaluation

In another investigation, MPT was assessed for its antimicrobial properties against clinical strains of bacteria. Results indicated significant inhibition of bacterial growth, particularly against MRSA strains, highlighting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of 1-(2-Morpholinoethyl)-3-phenylthiourea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Crystallographic Features

Key Observations :

- The aminoethyl analogue () forms hydrogen-bonded tapes due to primary amine participation, while the morpholinoethyl variant may exhibit weaker intermolecular interactions due to steric hindrance from the morpholine ring.

Key Observations :

- Aminoethyl and morpholinoethyl derivatives likely follow similar thiourea-forming reactions, but the morpholine group may require protected intermediates.

Physicochemical Properties

Key Observations :

Key Observations :

Computational Insights

- DFT studies on thioureas () reveal electron-rich thiourea cores participate in charge transfer with biological targets. The morpholinoethyl group’s electron-donating nature may modulate this interaction.

- Docking scores for chlorophenyl thioureas () correlate with enzyme inhibition, suggesting substituent bulkiness (e.g., morpholinoethyl) could sterically hinder binding.

Biological Activity

1-(2-Morpholinoethyl)-3-phenylthiourea (MPTU) is a compound of increasing interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the synthesis, biological properties, and mechanisms of action of MPTU, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

MPTU is characterized by its thiourea functional group and morpholinoethyl side chain, which contribute to its biological activity. The synthesis of MPTU typically involves the reaction of phenyl isothiocyanate with 2-morpholinoethylamine.

Antimicrobial Properties

MPTU has demonstrated significant antimicrobial activity against various bacterial strains. Its efficacy is particularly notable against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of MPTU

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 2 µg/mL |

| Staphylococcus epidermidis | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

These findings indicate that MPTU is a potent candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

Recent studies have also highlighted the potential anticancer properties of MPTU. It has shown cytotoxic effects against various cancer cell lines, including colon cancer (HCT-116), breast cancer (MCF-7), and prostate cancer (PC3).

Table 2: Cytotoxicity of MPTU Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 5.0 |

| MCF-7 | 7.5 |

| PC3 | 6.0 |

The IC50 values suggest that MPTU exhibits significant cytotoxicity, making it a promising candidate for anticancer drug development .

The biological activity of MPTU can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Preliminary studies indicate that MPTU may act as a dual inhibitor of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription . Additionally, it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of MPTU against clinical isolates of MRSA. The results showed that MPTU effectively inhibited the growth of MRSA at low concentrations, suggesting its potential as a therapeutic agent for resistant infections.

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that MPTU significantly reduced cell viability in a dose-dependent manner, with the most pronounced effects observed in colon cancer cells. This supports further investigation into its mechanism of action and potential clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2-Morpholinoethyl)-3-phenylthiourea?

- Methodological Answer : The compound is synthesized via nucleophilic addition between 2-morpholinoethylamine and phenyl isothiocyanate in a polar aprotic solvent (e.g., THF or ethanol) under ambient or reflux conditions. Post-reaction purification involves recrystallization from ethanol/chloroform mixtures. Yield optimization requires stoichiometric control (1:1 molar ratio) and reaction time monitoring (typically 4–24 hours) .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELX programs confirms bond lengths, angles, and intermolecular interactions (e.g., N–H⋯S hydrogen bonds). For example, the thiourea moiety typically shows C=S bond lengths of ~1.68 Å and N–H distances of ~0.86 Å .

- Spectroscopy : NMR (DMSO-) reveals NH proton signals at δ 9.3–10.5 ppm, while IR spectra show C=S stretching vibrations near 1250–1300 cm .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) provides accurate predictions of molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Exact exchange terms improve thermochemical accuracy for thiourea derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Cross-assay validation : Compare IC values across enzyme inhibition assays (e.g., acetylcholinesterase vs. butyrylcholinesterase) under standardized conditions (pH 7.4, 37°C) .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, alkyl groups) to the phenyl or morpholinoethyl moieties and correlate changes with bioactivity trends. For example, chloro-substituted analogs often enhance inhibitory potency by 30–50% .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Incorporate hydrophilic groups (e.g., ethoxy or hydroxyethyl) on the morpholinoethyl chain while maintaining thiourea hydrogen-bonding capacity.

- Metabolic stability : Use deuterated analogs or prodrug formulations to reduce hepatic clearance, as evidenced in related adamantyl-thiourea derivatives .

Q. How can conformational flexibility impact molecular docking outcomes with target proteins?

- Methodological Answer :

- Ensemble docking : Generate multiple low-energy conformers via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in explicit solvent) to account for thiourea rotation and morpholine ring puckering.

- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC values to identify bioactive conformers. For instance, planar thiourea geometries often yield stronger binding to enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.